

# BMS-820132: A Technical Whitepaper on a Novel Partial Glucokinase Activator

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## Compound of Interest

Compound Name: BMS-820132

Cat. No.: B15615310

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## Executive Summary

**BMS-820132** is an orally active, partial glucokinase (GK) activator developed by Bristol Myers Squibb as a potential therapeutic agent for type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic  $\beta$ -cells to trigger insulin secretion and in hepatocytes to regulate glucose uptake and glycogen synthesis. While full glucokinase activators have demonstrated efficacy in lowering blood glucose, they have often been associated with a significant risk of hypoglycemia. **BMS-820132** was designed as a partial activator to mitigate this risk while retaining beneficial glucoregulatory effects. This document provides a comprehensive technical overview of **BMS-820132**, summarizing its mechanism of action, preclinical pharmacology, and available pharmacokinetic data. It is intended to serve as a resource for researchers and professionals in the field of diabetes drug development.

## Mechanism of Action

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis. Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These characteristics allow it to function as a glucose sensor, responding to fluctuations in blood glucose levels.<sup>[1][2]</sup>

In pancreatic  $\beta$ -cells, the increased metabolic flux resulting from GK activation leads to a rise in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion (GSIS).<sup>[3][4]</sup>

In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, which can then be stored as glycogen or enter the glycolytic pathway. This process enhances hepatic glucose uptake and reduces hepatic glucose output, contributing to lower blood glucose levels.<sup>[2]</sup>

**BMS-820132** acts as an allosteric activator of glucokinase, binding to a site distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity at lower glucose concentrations.<sup>[1]</sup> As a partial activator, **BMS-820132** is designed to provide a more modulated effect on glucokinase activity compared to full activators, with the aim of reducing the risk of hypoglycemia.

## Data Presentation

### In Vitro Potency

Compound	Parameter	Value	Reference
BMS-820132	AC50	29 nM	<sup>[5]</sup>

Note: AC50 (Activator Concentration 50%) is the concentration of the activator that elicits 50% of the maximal response.

## Preclinical Pharmacokinetics

Species	Route of Administration	Dose (mg/kg)	Cmax (µM)	Tmax (h)	AUC (µM·h)	Half-life (h)	Reference
Rat	Oral	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	<a href="#">[6]</a> <a href="#">[7]</a>
Dog	Oral	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	<a href="#">[6]</a> <a href="#">[7]</a>

Note: While preclinical pharmacokinetic studies were conducted in rats and dogs, specific quantitative data such as Cmax, Tmax, AUC, and half-life for **BMS-820132** have not been detailed in publicly available literature.[\[6\]](#)[\[7\]](#)

## Preclinical Efficacy and Toxicology

Species/Model	Dosing Regimen	Key Findings	Reference
High-fat diet-induced obese (DIO) mice	3 $\mu$ mol/kg and 30 $\mu$ mol/kg, single oral dose	Decreased glucose levels in an oral glucose tolerance test (OGTT).	[5]
Sprague-Dawley (SD) rats (euglycemic)	10-200 mg/kg, once daily for 1 month	Marked and extended hypoglycemia with associated clinical signs of toxicity and degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles. Resulted in body weight reduction.	[8]
Zucker diabetic fatty (ZDF) rats (hyperglycemic)	Once daily for 1 month	Did not induce hypoglycemia, clinical signs of hypoglycemia, or any of the histopathologic adverse effects observed in euglycemic animals. No significant effect on body weight.	[8]
Beagle dogs (euglycemic)	10 mg/kg, 60 mg/kg, and 120 mg/kg, once daily for 1 month	Marked and extended hypoglycemia with associated toxicities. No significant effects on food consumption.	[5][8]

## Clinical Trials

Two Phase 1 clinical trials have been completed for **BMS-820132**:

- NCT01105429: A placebo-controlled, ascending single-dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes on metformin background therapy.[\[9\]](#)
- NCT01290575: A placebo-controlled, ascending multiple-dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes treated with metformin monotherapy.[\[10\]](#)

Note: The detailed quantitative results from these clinical trials, including human pharmacokinetic parameters and specific changes in fasting plasma glucose and HbA1c, have not been made publicly available.

## Experimental Protocols

### In Vitro Glucokinase Activation Assay (Fluorometric)

This protocol is a representative method for determining the in vitro potency of glucokinase activators like **BMS-820132**.

Principle: The activity of glucokinase is measured in a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP<sup>+</sup> to NADPH. The fluorescence of NADPH is measured (Excitation ~340 nm, Emission ~460 nm), which is directly proportional to the glucokinase activity.

Materials:

- Recombinant human glucokinase
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mM DTT)
- D-Glucose
- ATP
- NADP<sup>+</sup>

- G6PDH
- **BMS-820132** or other test compounds
- 384-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of **BMS-820132** in DMSO and then dilute further in assay buffer.
- In a 384-well plate, add the diluted compound solution.
- Add a solution of glucokinase, D-glucose, NADP+, and G6PDH to each well.
- Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
- Initiate the reaction by adding a solution of ATP.
- Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
- The rate of increase in fluorescence is used to calculate the glucokinase activity.
- Data are plotted as the percentage of activation against the compound concentration, and the AC50 value is determined using a suitable curve-fitting algorithm.

## Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is a standard in vivo method to assess the effect of a compound on glucose tolerance.

**Principle:** After a period of fasting, a glucose load is administered orally. Blood glucose levels are then measured at different time points to determine how efficiently the glucose is cleared from the bloodstream. The effect of a test compound on this process is evaluated by administering it prior to the glucose challenge.

Animals:

- Male C57BL/6 mice or Sprague-Dawley rats. Animals are acclimatized for at least one week before the experiment.

#### Materials:

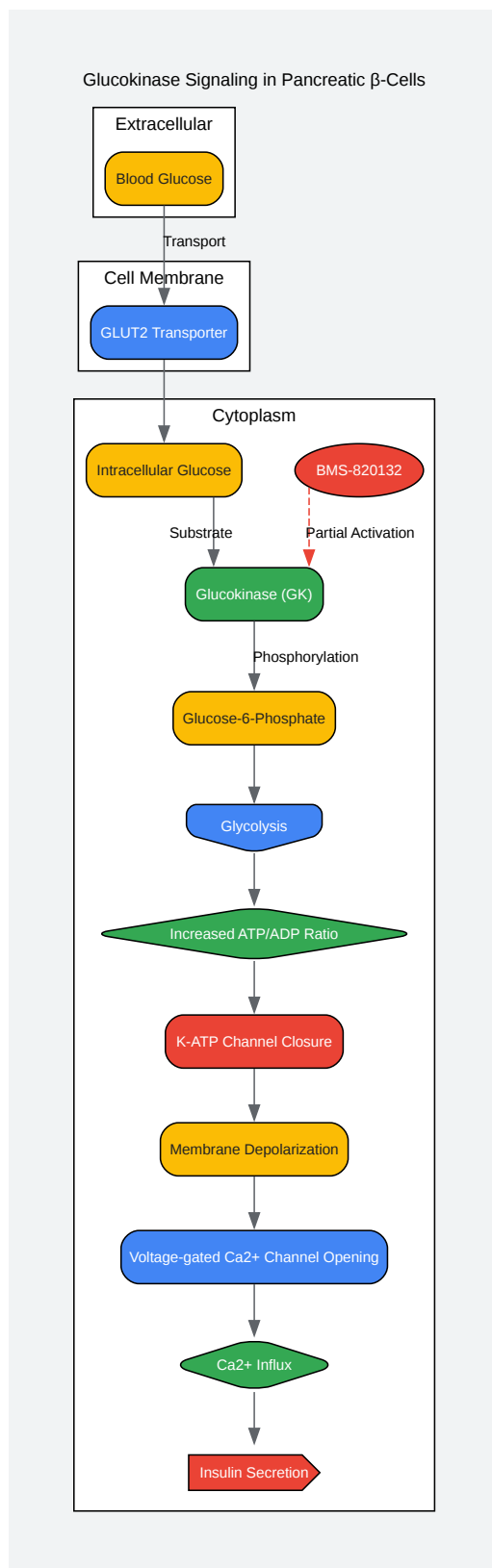
- **BMS-820132** or vehicle control
- Glucose solution (e.g., 2 g/kg body weight in sterile water)
- Glucometer and test strips
- Oral gavage needles

#### Procedure:

- Fast the animals overnight (approximately 16 hours) with free access to water.
- Record the body weight of each animal.
- Administer **BMS-820132** or vehicle control orally at a specified time before the glucose challenge (e.g., 30-60 minutes).
- At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.
- Immediately after the baseline blood sample, administer the glucose solution via oral gavage.
- Collect blood samples from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Measure blood glucose levels at each time point using a glucometer.
- The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) for the glucose excursion is calculated to quantify the effect of the compound on glucose tolerance.

## Signaling Pathways and Experimental Workflows

## Glucokinase Signaling Pathway in Pancreatic $\beta$ -Cells

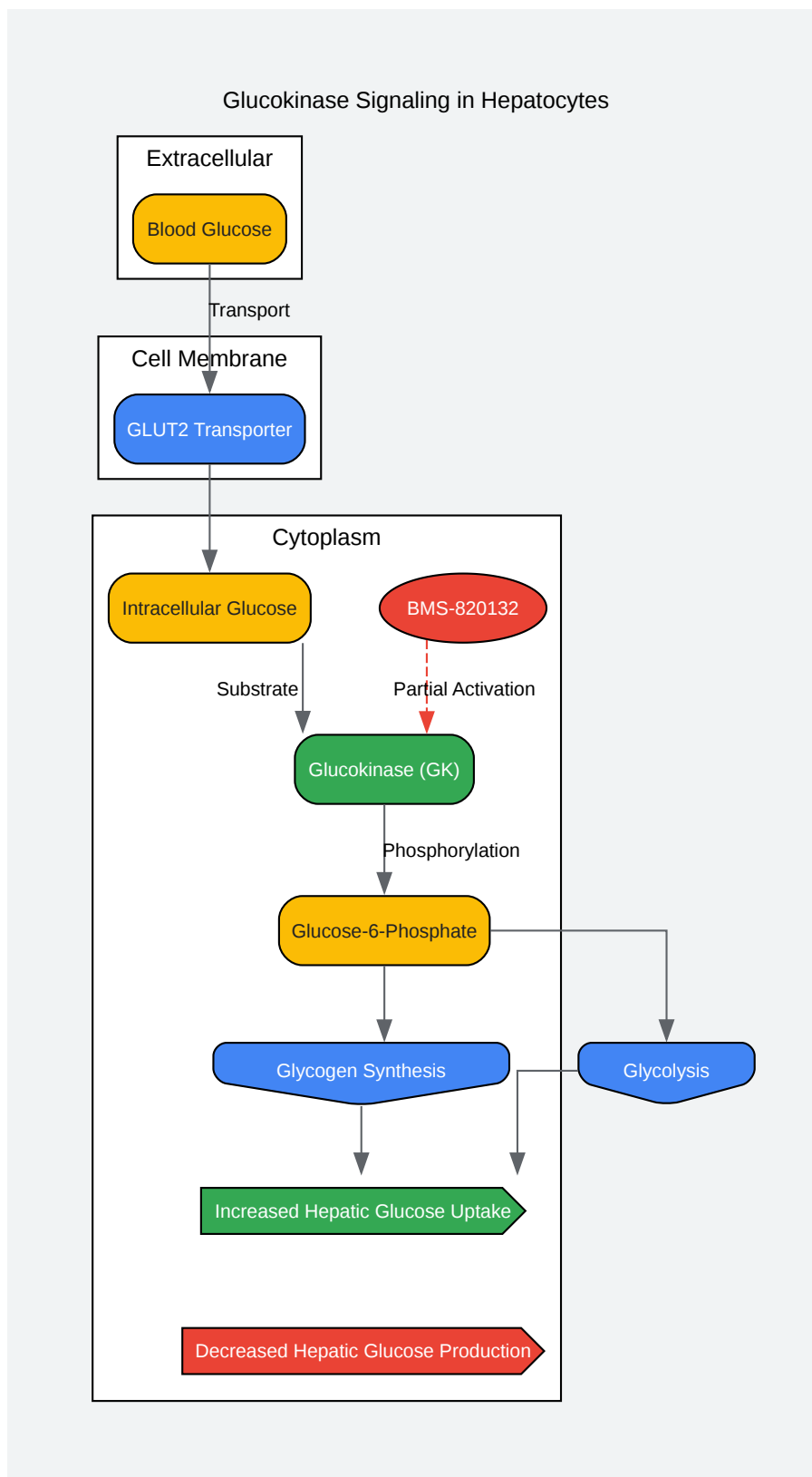


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Caption: Glucokinase-mediated insulin secretion pathway in pancreatic  $\beta$ -cells.

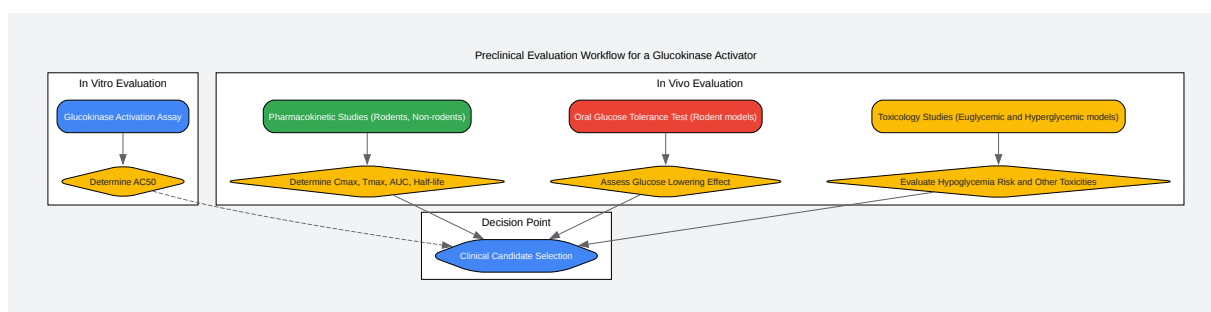
## Glucokinase Signaling Pathway in Hepatocytes



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Caption: Glucokinase-mediated glucose metabolism in hepatocytes.

## Experimental Workflow for Preclinical Evaluation

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Caption: Workflow for the preclinical assessment of a glucokinase activator.

## Conclusion

**BMS-820132** represents a strategic approach to glucokinase activation for the treatment of type 2 diabetes by aiming to balance efficacy with a reduced risk of hypoglycemia. Preclinical studies have demonstrated its ability to act as a partial activator of glucokinase and to lower glucose levels in a diabetic animal model. However, these studies also highlighted the challenge of hypoglycemia-related toxicity in euglycemic conditions, underscoring the narrow therapeutic window for this class of compounds. While Phase 1 clinical trials have been

completed, the detailed results are not yet publicly available, which limits a full assessment of its clinical potential. The information compiled in this whitepaper provides a comprehensive overview of the publicly available preclinical data on **BMS-820132** and is intended to be a valuable resource for the scientific community engaged in the development of novel anti-diabetic therapies.

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